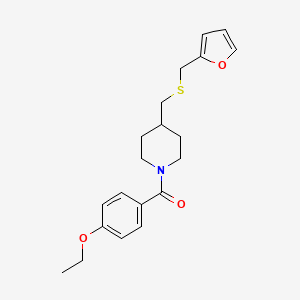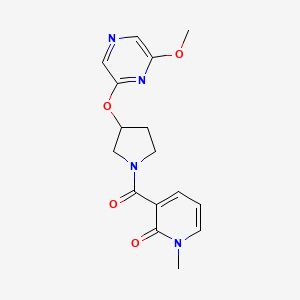
3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule with significant potential in various scientific fields. This compound's unique structure, featuring a methoxypyrazine ring and a pyrrolidine core linked to a pyridinone unit, endows it with distinct chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. These steps may include nucleophilic substitution, cyclization, and carbonylation under carefully controlled conditions. Precise details depend on the desired purity and yield.
Industrial Production Methods: For large-scale production, optimized methods involving continuous flow reactors and process intensification techniques are employed. These methods ensure high efficiency, scalability, and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various reactions such as oxidation, reduction, and substitution, dictated by its functional groups and molecular structure.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products Formed: The primary products depend on the reaction type. For example, oxidation might yield a hydroxylated derivative, while substitution reactions could introduce new functional groups at the methoxypyrazine or pyrrolidine moiety.
Applications De Recherche Scientifique
3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is employed in:
Chemistry: Investigated for its unique reactivity and potential as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a candidate for drug development due to its structural features that can interact with various biological targets.
Industry: Utilized in the development of new materials and chemical processes, owing to its robust chemical nature.
Mécanisme D'action
The mechanism by which this compound exerts its effects is primarily through interaction with specific molecular targets, such as enzymes or receptors. Its structural features allow it to modulate biological pathways by binding to active sites or altering the conformation of target proteins.
Comparaison Avec Des Composés Similaires
Compared to other compounds with similar structures, such as pyrrolidine derivatives or methoxypyrazine-containing molecules, 3-(3-((6-methoxypyrazin-2-yl)oxy)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one stands out due to its unique combination of functional groups. This structural uniqueness grants it a broader range of chemical reactivity and biological activities.
List of Similar Compounds
Pyrrolidine-1-carbonyl-based compounds
Methoxypyrazine derivatives
Pyridinone-containing molecules
There you have it—an in-depth look at this fascinating compound. Hope it hits the spot for you!
Propriétés
IUPAC Name |
3-[3-(6-methoxypyrazin-2-yl)oxypyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-19-6-3-4-12(15(19)21)16(22)20-7-5-11(10-20)24-14-9-17-8-13(18-14)23-2/h3-4,6,8-9,11H,5,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXWGYPTJSHTGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)OC3=NC(=CN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
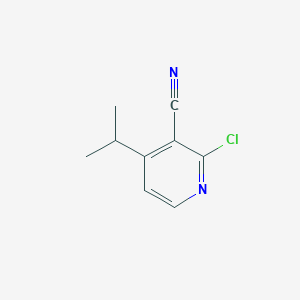
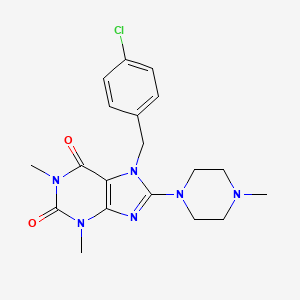
![1-(3'-methyl-1'-phenyl-5-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2556169.png)
![12-(3,4-Dimethylbenzenesulfonyl)-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2556170.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2556172.png)
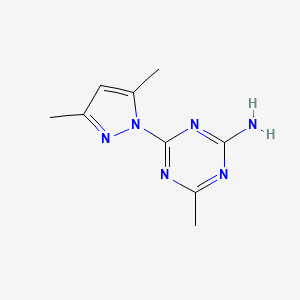
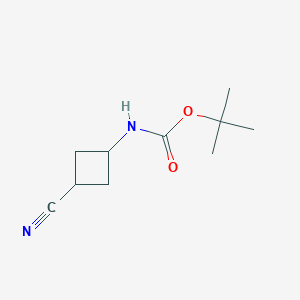

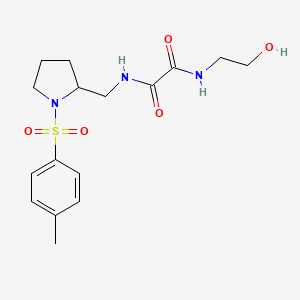
![2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2556180.png)
![N-[3-(hydroxymethyl)-8-methoxy-3,4-dihydro-2H-chromen-4-yl]-N-methyl-N'-phenylurea](/img/structure/B2556181.png)
![N'-(4-acetamidophenyl)-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]ethanediamide](/img/structure/B2556182.png)
![2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2556184.png)
